2-(4-Heptyloxybenzoyl)-4-methylpyridine
Overview
Description
2-(4-Heptyloxybenzoyl)-4-methylpyridine, also known as EHT 0202, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Supramolecular Association in Organic Acid–Base Salts
A study by Khalib et al. (2014) explored the hydrogen-bonded supramolecular association in organic acid–base salts. The research involved molecular salts using 2-amino-4-methylpyridine and various aromatic carboxylic acids, revealing insights into supramolecular architectures involving extensive classical hydrogen bonds and other noncovalent interactions. These findings are crucial for understanding the molecular structures and interactions of similar compounds like 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Khalib et al., 2014).
Crystal Structures of Organic Acid–Base Salts
Thanigaimani et al. (2015) investigated the molecular and crystal structures of organic acid-base salts, including compounds similar to 2-(4-Heptyloxybenzoyl)-4-methylpyridine. Their research on crystalline organic salts formed from 2-amino-6-methylpyridine and various benzoic acids provides valuable insights into the crystal packing and noncovalent interactions in such compounds (Thanigaimani et al., 2015).
Synthesis and Structural Study of Crown Ethers
Hayvalı et al. (2003) conducted a study on the synthesis and structural analysis of new benzo-15-crown-5 ethers, including reactions with 2-amino-4-methylpyridine. Their work contributes to the understanding of the molecular and crystal structures of compounds related to 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Hayvalı et al., 2003).
Redetermination of Molecular Salt Structures
Fábry (2017) redetermined the structure of 4-aminobenzoic acid 4-methylpyridine/4-methylpyridinium 4-aminobenzoate, focusing on the hydrogen bonding and structural aspects. This research is relevant for understanding the structural properties of related compounds like 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Fábry, 2017).
Molecular Salt Formation
Muralidharan et al. (2013) studied the formation of molecular salts, including those involving 2-amino-4-methylpyridine. Their research on the protonation and deprotonation processes in these salts contributes to the understanding of molecular interactions in compounds similar to 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Muralidharan et al., 2013).
properties
IUPAC Name |
(4-heptoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-18-10-8-17(9-11-18)20(22)19-15-16(2)12-13-21-19/h8-13,15H,3-7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWDCHFPVNRHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptyloxybenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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